An In-depth Technical Guide to Sulfamide, tetramethyl- (CAS Number 3768-63-6)
An In-depth Technical Guide to Sulfamide, tetramethyl- (CAS Number 3768-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Sulfamide, tetramethyl-, CAS number 3768-63-6. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis and characterization are provided, based on established chemical principles. Furthermore, this guide includes visualizations of the synthetic workflow to facilitate understanding. Notably, a thorough review of scientific literature indicates no established role for Sulfamide, tetramethyl- in biological signaling pathways; its utility is primarily in the domain of chemical synthesis.
Chemical and Physical Properties
Sulfamide, tetramethyl-, also known as N,N,N',N'-tetramethylsulfamide, is a symmetrical sulfamide derivative. Its core properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 3768-63-6 | [1][2] |
| Molecular Formula | C₄H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 152.22 g/mol | [2][3] |
| Synonyms | N,N,N',N'-Tetramethylsulfonamide, Tetramethylsulfamide, (Dimethylsulfamoyl)dimethylamine | [1][4][5] |
| InChI Key | WIOVVBRSQYYSMV-UHFFFAOYSA-N | [3] |
| SMILES | CN(C)S(=O)(=O)N(C)C | [2] |
Table 2: Physical Properties
| Property | Value | Unit | Source(s) |
| Melting Point | 70-73 | °C | [1] |
| Boiling Point | 225 | °C (at 760 mmHg) | [1] |
| Density | 1.17 | g/cm³ | [1][4] |
| Flash Point | 81.2 | °C | [1] |
| Refractive Index | 1.482 | [1] | |
| Solubility | Soluble in ethanol. | [6] |
Table 3: Computational Data
| Property | Value | Unit | Source(s) |
| Topological Polar Surface Area (TPSA) | 40.62 | Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | -0.6456 | [2] | |
| Hydrogen Bond Acceptors | 2 | [2] | |
| Hydrogen Bond Donors | 0 | [2] | |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
The primary route for the synthesis of Sulfamide, tetramethyl- involves the reaction of a sulfamoyl chloride with an amine.[3] A common specific method is the reaction of N,N-dimethylsulfamoyl chloride with dimethylamine. An alternative approach involves the reaction of dimethylamine with sulfuryl fluoride.[7]
Experimental Protocol: Synthesis from N,N-Dimethylsulfamoyl Chloride and Dimethylamine
This protocol describes a plausible method for the laboratory-scale synthesis of Sulfamide, tetramethyl-.
Materials:
-
N,N-Dimethylsulfamoyl chloride
-
Dimethylamine (40% solution in water or as a gas)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve N,N-dimethylsulfamoyl chloride (1 equivalent) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 equivalents) in water or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude Sulfamide, tetramethyl-
-
Ethanol or a mixture of hexane and ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of Sulfamide, tetramethyl-.
¹H NMR (Proton NMR): Due to the molecule's symmetry, a single signal is expected for the twelve equivalent protons of the four methyl groups.
-
Expected Chemical Shift: Approximately 2.7-2.9 ppm (in CDCl₃). The electron-withdrawing sulfonyl group causes a downfield shift compared to a simple dimethylamino group.
¹³C NMR (Carbon-13 NMR): Similarly, a single signal is expected for the four equivalent methyl carbons.
-
Expected Chemical Shift: Approximately 37-39 ppm (in CDCl₃).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of purified Sulfamide, tetramethyl- in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak:
-
[M]⁺ or [M+H]⁺ at m/z 152 or 153, respectively.
Common Fragmentation Pathways:
-
Loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z 108.
-
Formation of the dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range.
Applications in Research and Development
The primary application of Sulfamide, tetramethyl- is as a reagent in organic synthesis. It can serve as a precursor for more complex sulfamide derivatives.[3] For instance, it can be activated by reaction with an electrophile to form a more reactive intermediate, which can then be used in subsequent synthetic transformations.[3] One notable application is its use in the preparation of enol N,N-dimethylsulfamates.[8]
Biological Activity and Signaling Pathways
A comprehensive review of the scientific literature reveals no significant evidence of direct biological activity or involvement in specific signaling pathways for Sulfamide, tetramethyl- itself. While the broader class of sulfonamides contains many biologically active compounds, including well-known antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway, the simple tetramethyl derivative does not appear to share this activity.[9] Its fully substituted nature, lacking the N-H protons often crucial for biological interactions, likely contributes to its limited biological profile. Therefore, its relevance in drug development is primarily as a synthetic building block rather than a pharmacologically active agent.
Safety Information
Based on available safety data sheets, Sulfamide, tetramethyl- is not classified as hazardous.[10][11] However, standard laboratory safety precautions should always be observed when handling this or any chemical compound. This includes wearing appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[10]
Conclusion
Sulfamide, tetramethyl- (CAS 3768-63-6) is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and it can be purified using standard laboratory techniques. While the broader sulfonamide class is of great importance in medicinal chemistry, the primary utility of the tetramethyl derivative lies in its role as a reagent and building block in organic synthesis. There is currently no evidence to suggest its involvement in biological signaling pathways. This technical guide provides a solid foundation of information for researchers and scientists utilizing this compound in their work.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfamide, tetramethyl- | 3768-63-6 | Benchchem [benchchem.com]
- 8. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
